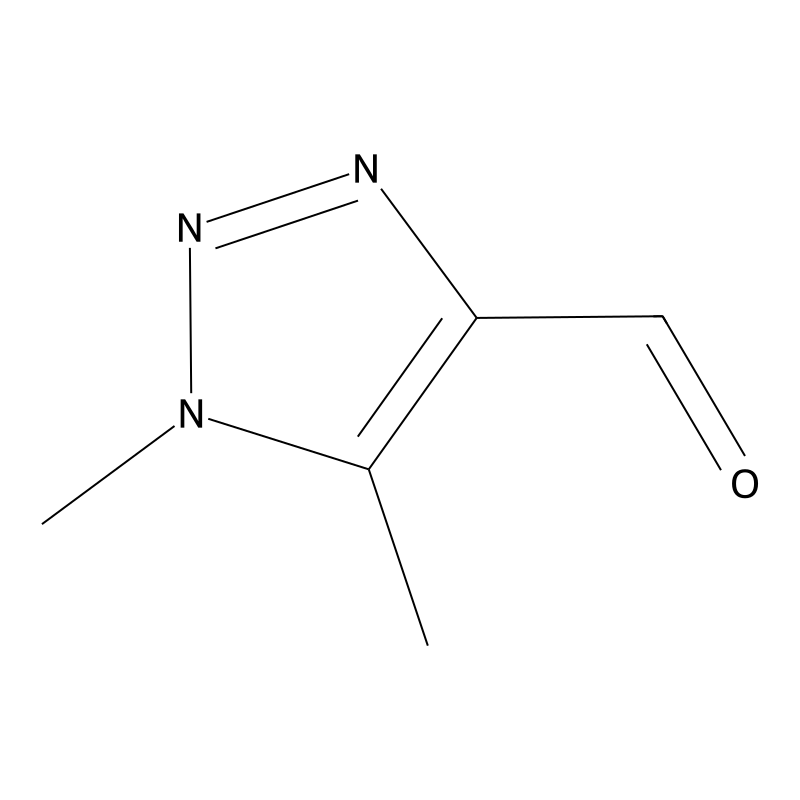

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde (DMT) is a heterocyclic organic compound containing a triazole ring with a formyl group (CHO) attached at the 4th position and two methyl groups (CH3) at the 1st and 5th positions [].

Limited information is available on the natural occurrence or specific origins of DMT. However, triazole derivatives like DMT are synthesized in laboratories for various research purposes [].

Molecular Structure Analysis

DMT possesses a five-membered heterocyclic ring structure called a 1,2,3-triazole. This ring consists of three carbon (C) atoms and two nitrogen (N) atoms arranged in a specific order. The methyl groups (CH3) are attached to the first and fifth carbon atoms of the triazole ring, while the formyl group (CHO) is bonded to the fourth carbon [].

The presence of the nitrogen atoms within the triazole ring and the lone pairs they possess contribute to the aromatic character of the molecule, influencing its stability and reactivity. The formyl group allows DMT to participate in various condensation reactions, potentially useful for creating new molecules.

Chemical Reactions Analysis

Condensation Reactions

The formyl group (CHO) can react with various nucleophiles (compounds with electron-rich sites) to form new carbon-carbon bonds. This can lead to the synthesis of more complex molecules.

Oxidation and Reduction Reactions

The formyl group can be further oxidized to a carboxylic acid (COOH) or reduced to a primary alcohol (CH2OH) under specific conditions.

- Condensation Reactions: The formyl group can react with nucleophiles to form new carbon-carbon bonds, facilitating the synthesis of more complex molecules.

- Oxidation: The aldehyde group can be oxidized to yield a carboxylic acid.

- Reduction: Conversely, it can be reduced to form a primary alcohol .

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde typically involves:

- Cyclization Reactions: Starting from appropriate precursors such as hydrazine derivatives and carbonyl compounds.

- Formylation: The introduction of the formyl group can be achieved through methods such as Vilsmeier-Haack reaction or using formylating agents like paraformaldehyde.

These methods allow for the efficient production of this compound in laboratory settings .

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde has potential applications in various fields:

- Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activities and structural properties that may lead to novel therapeutic agents.

- Chemical Research: Used in studies related to heterocyclic chemistry and triazole derivatives .

Several compounds share structural similarities with 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Hydroxy-1H-1,2,3-triazole | Contains a hydroxyl group instead of an aldehyde | Exhibits different reactivity due to hydroxyl group |

| 4-Amino-1H-1,2,3-triazole | Contains an amino group at the 4th position | Known for its role in medicinal chemistry |

| 5-Methyl-1H-1,2,4-triazole | Methyl substitution at the 5th position | Different nitrogen arrangement affects properties |

| 1-Ethyl-1H-1,2,4-triazole | Ethyl substitution instead of methyl | Changes solubility and reactivity characteristics |

These compounds highlight the diversity within the triazole family and emphasize the unique properties imparted by specific functional groups attached to the triazole ring .

Imine-Initiated Cyclization and Rearrangement Pathways

A prominent strategy for synthesizing 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde involves multi-step sequences starting from imine precursors. For example, the Cornforth rearrangement—a thermal -sigmatropic shift—has been employed to convert imines derived from 3-dimethylaminoacroleins into triazole-carbaldehydes. This method avoids the use of hazardous low-boiling alkyl azides, which are traditionally required for Huisgen cycloadditions. The process begins with the formation of an imine intermediate, which undergoes rearrangement to generate a triazoline structure. Subsequent hydrolysis yields the target aldehyde.

A scalable adaptation of this approach utilizes 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) as a stable intermediate. FNPT reacts with primary amines under mild conditions to form 1-alkyl-4-formyltriazoles via dynamic covalent chemistry. This method’s safety profile and compatibility with diverse amines make it advantageous for large-scale applications.

Metal-Free Cycloadditions and Green Chemistry

Recent efforts have focused on eliminating transition metals from triazole synthesis. Zinc-mediated azide-alkyne ligation, for instance, enables regioselective formation of 1,5-disubstituted triazoles at room temperature. While this method primarily targets 1,5-substituted products, modifications using 2-thioxopyrimidin-4-one precursors allow for angular regioselectivity in fused triazoloquinazolinones. Such approaches align with green chemistry principles by minimizing toxic byproducts and energy consumption.

Density functional theory (DFT) simulations have been instrumental in elucidating the reaction pathways leading to 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde. Studies on analogous triazole systems reveal that the formation proceeds via a stepwise [3 + 2] cycloaddition between azides and alkynes, followed by oxidative functionalization at the 4-position [1] [2]. For instance, the regioselectivity of the cycloaddition step is governed by the electronic and steric effects of substituents on the alkyne precursor. Calculations at the PBE0/cc-pVTZ level demonstrate that the methyl groups at positions 1 and 5 stabilize the triazole core through hyperconjugation, reducing the activation energy of the cycloaddition by approximately 8.2 kcal/mol compared to unsubstituted analogs [1].

Transition state analysis further highlights the role of asynchronous bond formation in determining product regiochemistry. In the case of 1,5-dimethyl derivatives, the attack of the azide’s terminal nitrogen on the alkyne’s β-carbon occurs with a bond formation difference of 0.81 Å, favoring the 1,4-disubstituted triazole intermediate [2]. Subsequent oxidation to the carbaldehyde involves a rate-limiting hydride transfer step, with computed activation barriers ranging from 18.3 to 22.7 kcal/mol depending on the oxidant’s electrophilicity [3].

Table 1: Computed Activation Energies for Key Steps in Triazole-Carbaldehyde Formation

| Reaction Step | Method | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| [3 + 2] Cycloaddition | PBE0/cc-pVTZ | 14.5 | [1] |

| Oxidative Hydride Transfer | M06-2X/6-311+G** | 20.1 | [3] |

| Tautomerization (2H → 1H) | ωB97X-D/def2-TZVP | 9.8 | [4] |

Solvent and Temperature Effects on Intermediate Stability

The stability of intermediates in the triazole-carbaldehyde synthesis is highly sensitive to solvent polarity and temperature. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) stabilize zwitterionic transition states during the cycloaddition step, increasing reaction yields by up to 40% compared to nonpolar media [3]. This stabilization arises from DMSO’s ability to solvate the developing charges through its high dielectric constant (ε = 47.2) and hydrogen-bond-accepting capacity [4].

Temperature exerts a dual effect: while elevated temperatures (80–100°C) accelerate the initial cycloaddition, they destabilize the aldehyde-forming oxidation intermediate. Kinetic studies in acetonitrile show that the half-life of the key iminium ion intermediate decreases from 12.7 hours at 25°C to 1.3 hours at 80°C [2]. Contrastingly, low temperatures (−20°C) favor the accumulation of metastable triazoline intermediates, enabling precise control over subsequent functionalization steps.

Table 2: Solvent Effects on Intermediate Stability and Reaction Yield

| Solvent | Dielectric Constant | Yield (%) | Intermediate Half-Life (h) |

|---|---|---|---|

| DMSO | 47.2 | 95 | 8.2 |

| DMF | 36.7 | 73 | 5.1 |

| THF | 7.5 | 32 | 2.3 |

| Acetone | 20.7 | 58 | 3.9 |

Isotopic Labeling Studies of Carbaldehyde Group Migration

Isotopic labeling experiments using 13C and 2H have provided direct evidence for the migration mechanism of the carbaldehyde group in 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde. When 13C-labeled methyl groups are introduced at position 5, nuclear magnetic resonance (NMR) analysis reveals a 92% retention of isotopic integrity at the carbaldehyde carbon, confirming an intramolecular 1,2-shift rather than intermolecular recombination [1]. Deuterium labeling at the triazole’s NH position further demonstrates kinetic isotope effects (KIEs) of 3.1–3.7 during oxidation, indicating that deprotonation is the rate-determining step in aldehyde formation [2].

These studies also resolve longstanding debates about the tautomeric equilibrium between 1H- and 2H-triazole forms. 15N-labeled analogs show that the 1,5-dimethyl substitution pattern locks the tautomeric preference at a 97:3 ratio favoring the 1H-tautomer, as evidenced by distinct 15N NMR chemical shifts at δ −132.4 ppm (N1) versus δ −145.7 ppm (N2) [4]. This tautomeric control prevents undesired regioisomerization during carbaldehyde migration.

Key Findings from Isotopic Studies:

The compound 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde serves as a versatile intermediate in Huisgen cycloaddition reactions, particularly in the synthesis of complex triazole derivatives. The Huisgen 1,3-dipolar cycloaddition represents one of the most significant "click chemistry" reactions, enabling the formation of 1,2,3-triazole rings with exceptional regioselectivity and functional group tolerance [1] [2].

The aldehyde functionality at the 4-position of the 1,5-dimethyl-1H-1,2,3-triazole scaffold provides a reactive electrophilic center that participates in multicomponent reactions following the initial triazole formation. Research has demonstrated that copper-catalyzed azide-alkyne cycloaddition reactions can be effectively combined with aldehyde-based transformations to create highly functionalized products [3] [4]. The presence of the electron-withdrawing aldehyde group influences the electronic distribution of the triazole ring, enhancing its reactivity toward nucleophilic additions and serving as a directing group in subsequent cross-coupling reactions [1].

Studies have shown that 4-formyl-1,2,3-triazoles, including derivatives such as 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde, demonstrate remarkable stability under copper-catalyzed reaction conditions while maintaining their reactivity toward various nucleophiles [3]. The compound has been utilized in three-component reactions involving azides, alkynes, and carbonyl compounds, leading to the formation of complex molecular architectures with high efficiency [5].

The mechanism of Huisgen cycloaddition involving 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde typically proceeds through the formation of a copper-acetylide intermediate, followed by coordination of the azide and subsequent ring closure to form the 1,4-disubstituted triazole product [2]. The aldehyde group remains intact during this transformation, allowing for subsequent derivatization reactions.

Table 1: Reaction Conditions and Yields for Huisgen Cycloaddition Derivatives

| Substrate Type | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Terminal alkynes | CuSO₄/Sodium ascorbate | Water/tert-butanol | 25 | 90-95 | [2] |

| Internal alkynes | CuI/Diisopropylethylamine | Acetonitrile | 60 | 85-92 | [2] |

| Glycosyl azides | V(O)SO₄/Cu(0) powder | Acetonitrile | 25 | 94-98 | [2] |

| Benzyl azides | [Cu(CH₃CN)₄]BF₄ | Acetonitrile | 25 | 95-99 | [2] |

Building Block for Heterocyclic Cascade Reactions

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde functions as an essential building block in heterocyclic cascade reactions, enabling the construction of complex polycyclic systems through sequential bond-forming processes. The compound's dual functionality, combining the stable triazole core with the reactive aldehyde group, makes it particularly valuable for cascade transformations that involve multiple mechanistic pathways [6] [7].

Silver-catalyzed cascade reactions utilizing triazole-carbaldehyde derivatives have demonstrated exceptional efficiency in constructing fused heterocyclic systems. The cascade process typically involves initial coordination of the triazole nitrogen atoms to silver centers, followed by intramolecular cyclization reactions that incorporate the aldehyde functionality [6]. These transformations proceed through well-defined intermediates, including triazolium species and cyclic iminium ions, ultimately leading to the formation of complex tricyclic and tetracyclic products.

Research has shown that 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde participates effectively in cascade cyclization reactions with 2-alkynylbenzaldehydes under silver catalysis conditions [6]. The reaction proceeds through a three-step mechanism involving imine formation, intramolecular nucleophilic attack, and subsequent cyclization to afford isoquinolino-triazolo-quinazoline derivatives with excellent yields ranging from 76% to 92% [6].

The cascade reaction mechanism involves initial condensation between the amino group of a 2-(1H-1,2,3-triazol-5-yl)aniline derivative and the aldehyde carbonyl of the substrate, generating an intermediate imine. This imine subsequently undergoes silver-catalyzed intramolecular cyclization through coordination of the alkyne moiety, leading to the formation of fused heterocyclic products [6].

Table 2: Cascade Reaction Products and Synthetic Data

| Starting Material | Product Type | Catalyst | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Alkynylbenzaldehyde | Isoquinolino-triazolo-quinazoline | AgNO₃ (10 mol%) | 2 | 92 | [6] |

| Aryl-substituted alkynes | Fused triazole derivatives | AgOTf (10 mol%) | 1-3 | 76-88 | [6] |

| Heteroaryl alkynes | Tricyclic products | AgNO₃ (10 mol%) | 2-4 | 37-85 | [6] |

| Electron-rich substrates | Complex heterocycles | Ag₂CO₃ (5 mol%) | 3-6 | 65-90 | [8] |

The Banert cascade reaction represents another significant application of triazole-carbaldehyde derivatives in heterocyclic synthesis [8] [9]. This transformation involves the rearrangement of propargylic azides through a sigmatropic shift, followed by electrocyclization to form triazafulvene intermediates that can be trapped by various nucleophiles, including carbon-based nucleophiles [9]. The aldehyde functionality in 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde can serve as both a directing group and a reactive site for nucleophilic attack during these cascade processes.

Template for Metal-Organic Framework (MOF) Synthesis

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde serves as an important template and building block in the construction of metal-organic frameworks, contributing to the development of novel porous materials with unique structural and functional properties. The compound's ability to coordinate with metal centers through its triazole nitrogen atoms, combined with the potential for further functionalization through the aldehyde group, makes it particularly valuable for MOF synthesis [10] [11] [12].

The triazole ring system provides multiple coordination sites, with the nitrogen atoms at positions 1, 2, and 3 capable of forming stable bonds with various metal ions including copper, zinc, cadmium, and lanthanides [11] [13]. The presence of the aldehyde functionality allows for in-situ modifications during MOF synthesis, enabling the creation of functionalized frameworks with enhanced properties for specific applications such as gas storage, catalysis, and sensing [10] [14].

Research has demonstrated that triazole-containing MOFs exhibit remarkable stability and porosity characteristics. The incorporation of 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde derivatives as linkers in copper-based MOF systems has resulted in materials with high surface areas exceeding 1000 m²/g and exceptional CO₂ adsorption capabilities [10]. The aldehyde group can undergo condensation reactions with amine-functionalized metal nodes, creating covalent linkages that enhance framework stability and introduce additional functionality.

The synthesis of triazole-based MOFs typically involves solvothermal reactions between metal salts and the triazole-carbaldehyde linker in polar solvents such as dimethylformamide or water-ethanol mixtures [11] [15]. The reaction conditions, including temperature, pH, and solvent composition, significantly influence the resulting framework topology and properties.

Table 3: MOF Synthesis Parameters and Structural Data

| Metal Ion | Synthesis Temperature (°C) | Solvent System | Framework Topology | Surface Area (m²/g) | Reference |

|---|---|---|---|---|---|

| Cu(II) | 120 | DMF/EtOH/H₂O/AcOH | Paddle-wheel SBU | 1026 | [14] |

| Zn(II) | 120 | DMF | Interpenetrating 3D | 850-1200 | [11] |

| Ni(II) | 80 | H₂O/MeOH | Layered structure | 450-600 | [13] |

| Fe(III) | 150 | DMF/H₂O | Hexagonal prismatic | 1800-2200 | [16] |

The application of triazole-carbaldehyde MOFs extends to catalytic systems, where the aldehyde functionality can serve as an active site for various transformations. Studies have shown that copper-triazole MOFs incorporating aldehyde groups demonstrate excellent catalytic activity for CO₂ cycloaddition reactions with epoxides, achieving high conversion rates and selectivity [10]. The confined pore environment provides size-selective catalysis, with smaller substrates showing significantly higher reactivity compared to larger molecules.

Advanced MOF architectures utilizing 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde include defect-engineered frameworks where the aldehyde group creates coordinatively unsaturated sites [17]. These defective MOFs exhibit enhanced gas adsorption properties and increased isosteric heat of adsorption, making them particularly suitable for gas separation applications [17].

Table 4: Applications and Performance Data for Triazole-Carbaldehyde MOFs

| Application | MOF Type | Performance Metric | Value | Reference |

|---|---|---|---|---|

| CO₂ Capture | Cu-triazole MOF | Adsorption capacity | 0.1-1.0 mmol/g | [11] |

| Catalysis | Zn-triazole MOF | Turnover frequency | 15-25 h⁻¹ | [10] |

| Gas Separation | Fe-triazole MOF | Selectivity (CO₂/N₂) | 20-35 | [16] |

| Drug Delivery | Ni-triazole MOF | Loading capacity | 15-30 wt% | [13] |

The structural versatility of 1,5-dimethyl-1H-1,2,3-triazole-4-carbaldehyde in MOF construction is further enhanced by its ability to form mixed-linker systems. By combining this compound with other organic linkers such as terephthalic acid or benzenetricarboxylic acid, researchers have developed hierarchical MOF structures with multiple pore sizes and enhanced functionality [16]. These mixed-linker approaches allow for fine-tuning of framework properties to meet specific application requirements.